R-1-BOC-3-amino piperidine citric acid salt
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Overview
Description
R-1-BOC-3-amino piperidine citric acid salt: is a chemical compound with the molecular formula C16H28N2O9 and a molecular weight of 392.40152 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used as a precursor in the synthesis of various pharmaceuticals and chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of R-1-BOC-3-amino piperidine citric acid salt typically involves the protection of the amino group in piperidine with a tert-butoxycarbonyl (BOC) group. One common method involves the following steps :
Starting Material: N-Cbz-3-piperidine carboxylic acid is dissolved in methyl alcohol and heated with stirring to 40-50°C.
Addition of Reagent: Slowly add the methanol solution of R-phenylethylamine at the same temperature.
Isolation: After the reaction, the mixture is cooled, and the product is isolated by filtration and drying.
Purification: The product is further purified by recrystallization from ethanol.
Industrial Production Methods:
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
R-1-BOC-3-amino piperidine citric acid salt undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, such as alcohols, using reducing agents.
Substitution: The compound can undergo substitution reactions where the BOC group is replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium borohydride
Reducing Agents: Lithium aluminum hydride
Substitution Reagents: Various acids and bases
Major Products Formed:
The major products formed from these reactions include amides, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Chemistry:
R-1-BOC-3-amino piperidine citric acid salt is used as a precursor in the synthesis of dipeptidyl peptidase IV inhibitors, which are important in the treatment of diabetes . It is also used in the preparation of benzoxazepine derivatives, which are potent inhibitors of CBP/P300 bromodomains .
Biology and Medicine:
In biological and medical research, the compound is used to study enzyme inhibition and protein interactions. It serves as a building block for the development of new therapeutic agents .
Industry:
In the industrial sector, this compound is used in the production of various chemical intermediates and active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of R-1-BOC-3-amino piperidine citric acid salt involves its interaction with specific molecular targets. For example, as a precursor for dipeptidyl peptidase IV inhibitors, it helps inhibit the enzyme’s activity, leading to increased insulin secretion and improved blood glucose control . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function .
Comparison with Similar Compounds
- R-1-BOC-3-piperidinamine
- tert-Butyl ®-3-amino-1-piperidinecarboxylate
- ®-3-(Boc-amino)piperidine
Uniqueness:
R-1-BOC-3-amino piperidine citric acid salt is unique due to its specific combination of the BOC-protected amino group and the citric acid salt form. This combination enhances its solubility and stability, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
1253790-41-8 |
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Molecular Formula |
C16H28N2O9 |
Molecular Weight |
392.40 g/mol |
IUPAC Name |
tert-butyl (3R)-3-aminopiperidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C10H20N2O2.C6H8O7/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h8H,4-7,11H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t8-;/m1./s1 |
InChI Key |
WCTRRISCELZOPR-DDWIOCJRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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